Veratraldehyde is widely used in the field of organic chemistry . It can be synthesized through several routes, with each method tailored to specific requirements. One prominent synthesis approach involves the oxidation of Veratrole using oxidizing agents such as chromic acid or potassium permanganate . Its unique chemical properties, including its aromatic structure and reactivity, render it amenable to various chemical reactions and applications .
Veratraldehyde has been studied for its repellency against mosquito females and tick nymphs . The repellency of veratraldehyde was tested against Aedes albopictus and Culex pipiens pallens females and Haemaphysalis longicornis nymphs using arm-in-cage, indoor or filter paper tests . Veratraldehyde exhibited repellency similar to or lower than that of n,n-diethyl-meta-toluamide (DEET) against A. albopictus, but in H. longicornis, the activity of veratraldehyde was better than that of DEET . The absorption of veratraldehyde via skin was minimal, if at all .
Veratraldehyde and its metabolite Veratric Acid have been studied in the field of pharmacokinetics . .
Veratraldehyde is a known food additive . It is popular commercially because of its pleasant woody fragrance
Veratraldehyde is used in the preparation of 4-chloromethyl-2-(dimethoxyphenyl)-1,3-dioxolane, which is used in the synthesis of (+)-lithospermic acid . This compound has anti-HIV activity
2-Methyltetrahydrofuran, which is related to Veratraldehyde, has been used in organometallic chemistry . It has been used in organometallic reactions ranging from classical carbanionic to cross-coupling processes
2-Methylveratraldehyde, also known as 3,4-dimethoxybenzaldehyde, is an aromatic aldehyde characterized by its sweet, woody vanilla-like odor. It is a derivative of veratraldehyde and features two methoxy groups attached to a benzene ring, with an aldehyde functional group. This compound is typically found in various natural sources, including certain essential oils and fruits like raspberry and ginger. Its melting point ranges from 40 to 43 °C, and it exhibits low solubility in water, making it primarily soluble in organic solvents such as ethanol and oils .
The synthesis of 2-Methylveratraldehyde can be achieved through several methods:
2-Methylveratraldehyde has diverse applications across various industries:
Studies on the interactions of 2-Methylveratraldehyde highlight its compatibility and reactivity with other chemical entities:
Several compounds share structural similarities with 2-Methylveratraldehyde. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Veratraldehyde | Two methoxy groups on benzene; aldehyde | Sweet vanilla-like odor; used as a flavoring agent |
Vanillin | One methoxy group; aldehyde | Known for its use as a flavoring agent; less complex than 2-Methylveratraldehyde |
Eugenol | One methoxy group; allyl chain | Exhibits strong clove-like aroma; used in perfumery |
Anisaldehyde | One methoxy group; aldehyde | Commonly used as a flavoring agent; simpler structure than 2-Methylveratraldehyde |
2-Methylveratraldehyde is distinguished by its dual methoxy substituents on the benzene ring, which enhance its aromatic properties compared to similar compounds like vanillin or anisaldehyde. Its unique structure contributes to its specific applications in fragrances and pharmaceuticals.
2-Methylveratraldehyde (3,4-dimethoxy-2-methylbenzaldehyde) emerged as a critical intermediate in mid-20th-century pharmaceutical research. Its synthesis was first reported in the context of radiolabeled compound production, particularly for carbon-14 labeling of ormetoprim, a sulfonamide potentiator. A 1986 study by Liebman et al. detailed its preparation via Grignard reagent carbonation using 2-bromo-4,5-dimethoxytoluene and subsequent oxidation. The compound gained prominence due to its structural utility in synthesizing bioactive molecules, such as protoberberine alkaloids, which exhibit antitumor and antimicrobial properties.
Key milestones include:
2-Methylveratraldehyde is systematically named 3,4-dimethoxy-2-methylbenzaldehyde, reflecting its substitution pattern on the benzene ring. Its identity is defined by:
Property | Value |
---|---|
CAS Registry Number | 51234-09-4 |
Molecular Formula | C₁₀H₁₂O₃ |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 3,4-dimethoxy-2-methylbenzaldehyde |
SMILES | COC1=C(OC)C=C(C=O)C=C1C |
InChIKey | SDPDVKKZRJAMEK-UHFFFAOYSA-N |
Structural features include:
X-ray crystallography confirms its planar aromatic system with bond angles consistent with resonance stabilization.
Pharmaceutical Synthesis:
Agrochemicals:
Fragrance Industry:
Method | Conditions | Yield | Reference |
---|---|---|---|
Grignard Carbonation | ¹⁴CO₂, MnO₂ oxidation | 61% | |
Modified Sommelet Reaction | CCl₄, HMTA, reflux | 75% | |
Vilsmeier-Haack Reaction | POCl₃, DMF, 90°C | 94% |